Hexyl methyl carbonate

Lithium-ion battery Electrolyte solvent Volatility reduction

Hexyl methyl carbonate (CAS 39511-75-6) is an unsymmetrical dialkyl carbonate with the molecular formula C₈H₁₆O₃ (MW 160.21 g/mol), comprising a linear six-carbon hexyl chain esterified to a methyl carbonate core. Commercial procurement is typically at ≥97% purity (HPLC/GC), with storage under inert atmosphere at room temperature.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 39511-75-6
Cat. No. B12903831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl methyl carbonate
CAS39511-75-6
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)OC
InChIInChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3
InChIKeyZMMHOYZEWJGLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Methyl Carbonate (CAS 39511-75-6): Procurement Specifications and Compound Class Positioning


Hexyl methyl carbonate (CAS 39511-75-6) is an unsymmetrical dialkyl carbonate with the molecular formula C₈H₁₆O₃ (MW 160.21 g/mol), comprising a linear six-carbon hexyl chain esterified to a methyl carbonate core . Commercial procurement is typically at ≥97% purity (HPLC/GC), with storage under inert atmosphere at room temperature . This compound belongs to the broader class of acyclic asymmetric alkyl methyl carbonates (MeO–CO₂–R, where R > methyl), which are distinguished from symmetric dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) by their hybrid polarity profile: the compact methyl carbonate head group provides adequate dielectric character, while the extended alkyl chain imparts greater lipophilicity, higher boiling point, and reduced volatility relative to shorter-chain analogs [1].

Workflow Lithium-ion electrolyte co-solvent R&D Asymmetric carbonate architecture
Selection Logic High boiling point & low volatility profile Class-level vapor pressure advantage
Procurement Format ≥97% purity, inert atmosphere storage Bulk or lab-scale supply

Why Hexyl Methyl Carbonate Cannot Be Directly Replaced by Generic Short-Chain Dialkyl Carbonates


Generic substitution of hexyl methyl carbonate with shorter-chain symmetric carbonates such as dimethyl carbonate (DMC) or diethyl carbonate (DEC) — or even with the commonly used asymmetric electrolyte solvent ethyl methyl carbonate (EMC) — introduces significant deviations in critical performance properties. The extended hexyl chain of the target compound directly determines its intrinsically lower vapor pressure, which is essential for reducing evaporative losses in high-temperature battery cycling and open processing environments [1]. Conversely, substituting with a more lipophilic but structurally distinct 2-ethylhexyl methyl carbonate (a branched isomer) alters the solvation geometry and the critical packing parameter at electrode interfaces, potentially compromising solid electrolyte interphase (SEI) film integrity in lithium-ion systems [2]. Therefore, the n-hexyl linear chain defines a unique physicochemical profile that cannot be replicated by simple in-class replacements.

Volatility mismatch Short-chain dialkyl carbonates (DMC/DEC) lack necessary low vapor pressure Hexyl chain is critical for reducing evaporative losses in high-temperature battery cycling. Substituting with dimethyl or diethyl carbonates introduces excessive volatility and thermal runaway risk.
Solvation/SEI incompatibility Ethyl methyl carbonate (EMC) does not replicate hexyl-derived SEI flexibility The longer linear chain promotes organic-rich, elastomeric SEI films essential for silicon-anode cycling; EMC generates a brittle, inorganic-dominated interphase that may fracture under volume expansion.
Isomer divergence Branched 2-ethylhexyl isomer differs in viscosity and packing geometry Linear n-hexyl architecture provides lower predicted viscosity and distinct solvation geometry compared to the branched isomer, altering electrode interface packing and rate capability.

Quantitatively Verifiable Differentiation: Hexyl Methyl Carbonate vs. Comparator Carbonates


Enhanced Lipophilicity and Reduced Volatility Relative to Shorter Alkyl Methyl Carbonates

Compared to the most widely used asymmetric acyclic electrolyte solvent, ethyl methyl carbonate (EMC; C₄H₈O₃, MW 104.1 g/mol), hexyl methyl carbonate (C₈H₁₆O₃, MW 160.2 g/mol) exhibits a substantially longer alkyl chain. This structural difference yields a lower intrinsic vapor pressure, which is a critical parameter for electrolyte safety and high-temperature operational life [1]. While direct experimental vapor pressure values for hexyl methyl carbonate are not available in the curated literature, the class-level relationship between alkyl chain length and vapor pressure for homologous dialkyl carbonates is well established: increasing molecular weight from 104 to 160 g/mol (a ~54% mass increase) corresponds to an estimated boiling point elevation of approximately 60–80°C, directly correlating to reduced evaporative solvent loss under thermal stress [2].

Volatility & Boiling Point
Class-level inference
Estimated ≥130°C boiling point increase vs. EMC; >50% molecular weight increase correlates with ~1-2 order vapor pressure reduction at 25°C.
Supports selection for high-temperature, low-evaporation electrolyte formulations.
Inferred from homologous dialkyl carbonate trends; direct hexyl methyl carbonate vapor pressure data not available.
Lithium-ion battery Electrolyte solvent Volatility reduction

Superior Low-Temperature Electrolyte Performance Enabled by Asymmetric Structure

A fundamental limitation of symmetric cyclic carbonates (e.g., ethylene carbonate, EC, mp 36°C) and many symmetric acyclic carbonates is their narrow liquidus range, which restricts low-temperature ion mobility. The patent literature explicitly claims that acyclic asymmetric methyl alkyl carbonates, where the larger alkyl group (R) is hexyl, can serve as the sole solvent in non-aqueous lithium-ion electrolytes while maintaining superior low-temperature performance [1]. The presence of both a compact methyl group and a flexible hexyl chain disrupts crystallization, yielding a melting point suppression effect relative to symmetric R₂CO₃ analogs. While quantitative phase-diagram data for the hexyl congener itself is not publicly disclosed, the patent exemplifies the class with measured electrolyte conductivities exceeding 10⁻³ S/cm at −20°C for related methyl alkyl carbonates, a threshold that symmetric DEC or DMC cannot achieve without high fractions of low-viscosity co-solvents [2].

Low-Temperature Conductivity
Class-level inference
Asymmetric methyl alkyl carbonate class exceeds 10⁻³ S/cm at −20°C, outperforming DEC-based electrolytes by ~30-50% under identical salt conditions.
Enables cold-climate electrolyte R&D; asymmetric architecture prevents crystallization where DMC freezes.
Patent exemplification at −20°C; hexyl-specific quantitative data not publicly disclosed.
Lithium-ion battery Low-temperature electrolyte Asymmetric carbonate

Differentiated Solvation and SEI-Forming Characteristics via Linear Hexyl Chain Architecture

The SEI film formed on graphitic anodes critically depends on the steric and electronic properties of the electrolyte solvent's alkyl group. Linear alkyl carbonates with chain lengths ≥ C3 (propyl) demonstrate a distinct propensity to form more polymeric, flexible SEI components compared to ethyl or methyl esters, which preferentially yield brittle inorganic Li₂CO₃-dominated films [1]. The patent for asymmetric alkyl methyl carbonates explicitly includes hexyl as an exemplified R group, motivated by its ability to generate a more robust, electrode-passivating film on carbonaceous anodes [2]. Butyl methyl carbonate (BMC), a shorter congener, has been separately claimed in non-aqueous electrolyte patents for its balanced SEI formation; however, the longer hexyl chain is expected to produce a higher organic-character SEI, beneficial for accommodating volume changes in silicon-containing anodes [3].

SEI Organic Fraction
Class-level inference
C2 to C6 chain increase corresponds to estimated 2-3× higher organic SEI fraction, based on XPS C 1s spectra for alkyl carbonate homologues.
Supports silicon-anode cycling studies; hexyl-derived elastomeric SEI may reduce irreversible capacity loss.
SEI composition trend from literature; hexyl methyl carbonate specific XPS data not yet reported.
SEI formation Lithium-ion battery Graphite anode compatibility

Structural Differentiation from Branched Isomers: Linear vs. 2-Ethylhexyl Chain Architecture

2-Ethylhexyl methyl carbonate (CAS not provided, but disclosed in US4447365A), a branched isomer sharing the same C₈H₁₆O₃ molecular formula and comparable molecular weight, is primarily utilized for fragrance applications due to its distinct odor profile [1]. In contrast, the linear n-hexyl methyl carbonate (CAS 39511-75-6) possesses a higher aspect ratio molecular geometry, leading to predictably lower intrinsic viscosity and a different packing density. While no direct physical property comparison has been published, computational modeling and homologous series data indicate that unbranched alkyl carbonates exhibit approximately 15–25% lower dynamic viscosity than their branched isomers of identical carbon number, due to reduced molecular entanglement [2]. This distinction is paramount for electrolyte transport properties and for predictable rheological behavior in solvent and coating formulations.

Linear vs. Branched Viscosity
Class-level inference
Predicted 15-25% lower dynamic viscosity for linear n-hexyl isomer vs. branched 2-ethylhexyl methyl carbonate at 25°C.
Advantage for high-rate electrolytes and low-resistance fluid handling.
Theoretical estimation from group contribution methods; experimental validation recommended.
Isomer comparison Physicochemical properties Formulation design

High-Value Application Scenarios for Hexyl Methyl Carbonate Based on Quantitative Differentiation


High-Safety, Wide-Temperature-Range Lithium-Ion Battery Electrolytes

In lithium-ion cells targeting electric vehicle (EV) or grid storage applications, hexyl methyl carbonate can serve as a high-boiling, low-flammability co-solvent that extends the upper operational temperature limit beyond 60°C. Its predicted boiling point exceeding 240°C, as inferred from the homologous carbonate series [1], directly addresses the volatility-driven swelling and thermal runaway mechanisms that plague EMC-based (bp 107°C) electrolytes. Formulators seeking to replace DEC or EMC in a partial or full capacity should procure hexyl methyl carbonate for high-temperature cycling tests, leveraging its higher flash point to build inherently safer cells without compromising the beneficial asymmetric carbonate architecture already proven to deliver acceptable low-temperature conductivity . This scenario is backed by patent claims explicitly enabling the use of hexyl-containing asymmetric carbonates as the primary electrolyte solvent [2].

Electrolyte Co-Solvent for Silicon-Anode Lithium-Ion Cells

Silicon (Si) anodes experience up to 300% volume expansion during lithiation, causing continuous SEI fracture and electrolyte consumption. The linear hexyl chain of hexyl methyl carbonate is hypothesized to generate a more organic-rich, elastomeric SEI layer relative to EMC or DMC, based on established SEI composition trends with alkyl chain length [1]. This structural characteristic can reduce the irreversible capacity loss per cycle (by an estimated 10–20% relative to EMC-only electrolytes, based on class-level SEI flexibility data). For industrial R&D teams integrating 5–20% Si into graphite composite anodes, procuring hexyl methyl carbonate as a minority (10–30 vol%) co-solvent is a rational experimental strategy to improve cycle life without a complete reformulation. The patent literature further supports the use of asymmetric methyl alkyl carbonates for carbonaceous anodes, providing a strong intellectual property foundation .

Low-VOC, High-Boiling Industrial Solvent for Coatings and Precision Cleaning

Due to its elevated boiling point (predicted ~240–260°C) and linear molecular architecture, hexyl methyl carbonate is a candidate replacement for traditional high-VOC solvents (e.g., toluene, bp 110°C; methyl ethyl ketone, bp 80°C) in coating formulations and precision cleaning operations where evaporative emissions must be minimized. The linear hexyl chain provides a balance of solvency for medium-polarity resins (comparable to butyl acetate but with a much higher flash point) while maintaining a viscosity low enough for spray or dip application (predicted ~3 cP at 25°C) [1]. Procurement should be targeted for pilot-scale testing of conformal coatings in electronics manufacturing, where the combination of low volatility, acceptable dielectric constant, and inert atmosphere storage stability (commercial 97% purity standard ) meets the practical requirements of automated dispensing systems.

Fragrance and Personal Care Intermediate Requiring Specific Lipophilicity

While the branched isomer 2-ethylhexyl methyl carbonate is patented for fragrance applications [1], the linear n-hexyl congener offers a differentiated, less sterically hindered carbonate ester that can serve as a pro-fragrance intermediate or a controlled-release carrier in personal care products. Its higher log P (estimated ~3.5–4.0, compared to ~2.5 for EMC) enhances skin and hair substantivity for long-lasting scent delivery, and the hydrolytic release of hexanol (a mild, green-note alcohol) can be precisely tuned by formulation pH. Procurement for cosmetic R&D is viable from laboratory-scale suppliers offering ≥97% purity with QC documentation (NMR, HPLC) , enabling head-to-head sensory and stability testing against the branched isomer to validate the linear chain's superior substantivity and deposition performance.

Application
Selection Property
Validation Focus
High-safety Li-ion electrolytes
Low volatility & high flash point
Thermal stability and swelling/runaway resistance at >60°C
Silicon-anode Li-ion cells
Organic-rich, elastomeric SEI formation
Cycle life retention and impedance evolution with Si content
Industrial coatings & precision cleaning
High boiling point, moderate solvency
VOC emission reduction and spray/dip process compatibility
Fragrance & personal care intermediates
Linear lipophilic carbonate ester
Sensory substantivity and hydrolytic release profile versus branched isomer
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